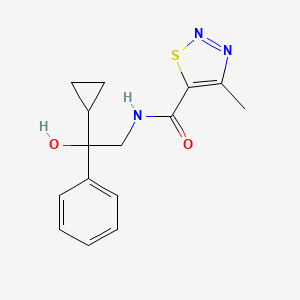

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic carboxamide derivative characterized by a 4-methyl-1,2,3-thiadiazole-5-carboxamide core. Its structure includes a 2-cyclopropyl-2-hydroxy-2-phenylethyl substituent on the amide nitrogen, which distinguishes it from related compounds. This molecule is hypothesized to function as a plant activator, leveraging the thiadiazole moiety’s known role in systemic acquired resistance (SAR) induction, similar to commercial agents like Tiadinil (TDL) . The cyclopropyl and hydroxy-phenyl groups may enhance metabolic stability or target binding compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-10-13(21-18-17-10)14(19)16-9-15(20,12-7-8-12)11-5-3-2-4-6-11/h2-6,12,20H,7-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJBMXISUMNMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound with significant potential in various biological applications. Its molecular formula is C15H17N3O2S, and it has garnered interest due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

The compound's key chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O2S |

| Molecular Weight | 303.38 g/mol |

| Purity | Typically 95% |

| IUPAC Name | N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methylthiadiazole-5-carboxamide |

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. For instance, a series of novel thiadiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest at different phases.

Case Study:

A study published in 2024 synthesized a range of thiadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation by inducing apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

Antibacterial Activity

Thiadiazole compounds have also shown antibacterial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial and anticancer effects, this compound has shown potential antiviral activity. Studies suggest that it may inhibit viral replication through various mechanisms.

Mechanism of Action:

The antiviral activity is believed to result from the compound's ability to interfere with viral entry into host cells or inhibit viral enzymes necessary for replication.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold is shared among several compounds, with variations in the amide substituent dictating biological activity and applications:

Table 1: Comparative Analysis of Structural Analogues

Physicochemical Properties

- Hydrophilicity : The hydroxy group in the target compound likely increases water solubility relative to TDL’s chloro-methylphenyl group, which is more lipophilic.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The compound is synthesized via multi-step reactions. A typical approach involves:

- Step 1 : Condensation of a cyclopropyl-phenylethanol derivative with a 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride precursor under anhydrous conditions (e.g., acetonitrile or DMF) .

- Step 2 : Cyclization using iodine and triethylamine in DMF, which facilitates sulfur elimination and thiadiazole ring formation .

- Step 3 : Purification via column chromatography or recrystallization. Key intermediates are validated by /-NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : -NMR identifies hydroxyl (-OH) and cyclopropyl protons (δ 0.5–1.5 ppm), while -NMR confirms carbonyl (C=O, ~165–170 ppm) and thiadiazole carbons .

- IR Spectroscopy : Peaks at ~3300 cm (OH stretch) and ~1670 cm (amide C=O) are diagnostic .

- X-ray Crystallography : Resolves stereochemistry (e.g., cyclopropyl spatial arrangement) and hydrogen-bonding networks .

Q. What biological activities have been preliminarily reported for this compound?

Thiadiazole-carboxamide analogs exhibit:

- Antimicrobial activity : pH-dependent efficacy against Gram-positive bacteria (e.g., S. aureus), attributed to protonation of the thiadiazole ring enhancing membrane penetration .

- Antitumor potential : Inhibition of kinase pathways (e.g., EGFR) in preliminary cell-based assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly during cyclization?

- Solvent selection : DMF outperforms acetonitrile due to better solubility of intermediates and stabilization of reactive iodine species .

- Catalyst tuning : Triethylamine (5–10 eq.) minimizes side reactions by scavenging HI byproducts .

- Reaction monitoring : TLC or in-situ IR tracks sulfur elimination (disappearance of S-H stretches at ~2550 cm) to halt cyclization promptly .

Q. How can spectral ambiguities (e.g., overlapping NMR signals) be resolved for this compound?

- 2D-NMR : HSQC and HMBC correlate cyclopropyl protons with adjacent carbons, distinguishing them from phenyl/amide signals .

- Isotopic labeling : -labeling the thiadiazole nitrogen aids in assigning tautomeric forms in dynamic -NMR studies .

Q. What experimental design considerations are critical for assessing bioactivity in cell-based assays?

- pH control : Buffered media (pH 6.5–7.5) prevent false negatives in antimicrobial assays by maintaining thiadiazole protonation .

- Cytotoxicity profiling : Use non-cancerous cell lines (e.g., HEK293) to differentiate tumor-selective activity from general toxicity .

Q. How can analytical methods (e.g., HPLC) be validated for purity assessment?

- Column selection : C18 columns with 5-µm particle size resolve carboxamide derivatives (retention time ~8–12 min) in gradient elution (acetonitrile/water + 0.1% TFA) .

- Validation parameters : Linearity (R > 0.99), LOD/LOQ (<0.1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

- Solubility enhancement : Formulate the compound with cyclodextrins or PEG to improve bioavailability in animal studies .

- Metabolite profiling : LC-MS identifies active/inactive metabolites (e.g., hydroxylation at the cyclopropyl group) that explain efficacy gaps .

Methodological Notes

- Stability studies : Store the compound at -20°C under argon to prevent hydrolysis of the amide bond .

- Data contradiction resolution : Cross-validate conflicting results using orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.